4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether

Catalog No.
S15627755
CAS No.
303061-12-3
M.F
C22H18BrN3O2
M. Wt
436.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1...

CAS Number

303061-12-3

Product Name

4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether

IUPAC Name

9-bromo-2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Molecular Formula

C22H18BrN3O2

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C22H18BrN3O2/c1-27-17-5-2-14(3-6-17)19-13-20-18-12-16(23)4-7-21(18)28-22(26(20)25-19)15-8-10-24-11-9-15/h2-12,20,22H,13H2,1H3

InChI Key

UMLPMZKGGPUJSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=NC=C5

4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether is a complex organic compound characterized by its unique structural features. The compound has the molecular formula C23H20BrN3O2C_{23}H_{20}BrN_3O_2 and a molecular weight of approximately 440.32 g/mol. Its structure consists of a benzoxazine ring fused with a pyrazole moiety, which is further substituted with a bromo group and a pyridine ring, making it a potential candidate for various chemical and biological applications.

Typical of heterocyclic compounds. Key reactions include:

  • Electrophilic Substitution: The presence of the bromine atom facilitates electrophilic substitution reactions on the aromatic rings.
  • Nucleophilic Reactions: The ether functionality can undergo nucleophilic attack, leading to cleavage or substitution reactions.
  • Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles or electrophiles, potentially forming larger heterocyclic systems.

Research indicates that compounds similar to 4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether exhibit significant biological activities. These may include:

  • Anticancer Properties: Many benzoxazine derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Compounds with similar structures have been evaluated for their ability to combat bacterial and fungal infections.
  • Neuroprotective Effects: Some derivatives are being investigated for their neuroprotective capabilities against neurodegenerative diseases.

The synthesis of 4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether typically involves multi-step synthetic pathways. Common methods include:

  • Formation of the Benzoxazine Ring: This can be achieved through the reaction of phenolic compounds with appropriate aldehydes or ketones.
  • Bromination: Selective bromination of the pyrazole ring can be performed using brominating agents.
  • Pyridine Substitution: The introduction of the pyridine moiety can be accomplished through nucleophilic substitution reactions involving pyridines and activated halides.
  • Methylation: The final step often involves methylation to form the ether using methylating agents such as dimethyl sulfate.

The unique structure and biological activity of 4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether make it suitable for various applications:

  • Pharmaceutical Development: As a potential lead compound in drug discovery for cancer and infectious diseases.
  • Material Science: Used in the development of advanced materials due to its unique chemical properties.
  • Agricultural Chemistry: Potential applications in developing new agrochemicals that target pests or diseases.

Studies on the interactions of 4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether with biological targets are crucial for understanding its mechanism of action. Key areas of investigation include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes associated with disease processes.
  • In Vivo Studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models to determine efficacy and safety profiles.

Similar Compounds

Several compounds share structural similarities with 4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether. These include:

Compound NameStructure FeaturesUnique Properties
4-(6-Bromo-pyridin-3-yl)-benzoxazineContains bromine and pyridineAntimicrobial activity
2-Amino-benzoxazineLacks halogen but retains benzoxazine structureNeuroprotective effects
Pyrazolo-benzothiazole derivativesSimilar pyrazole coreAnticancer properties

These compounds vary in their biological activities and applications but share a foundational structural framework that highlights the uniqueness of 4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether as a versatile chemical entity in research and development.

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Exact Mass

435.05824 g/mol

Monoisotopic Mass

435.05824 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-15

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